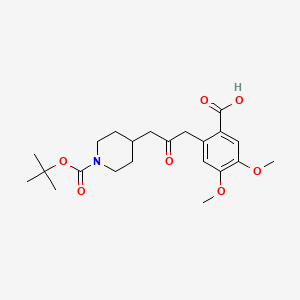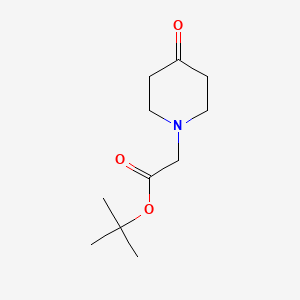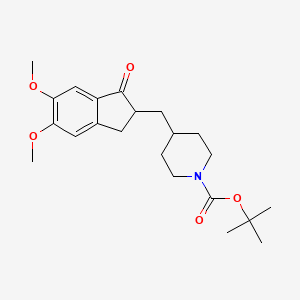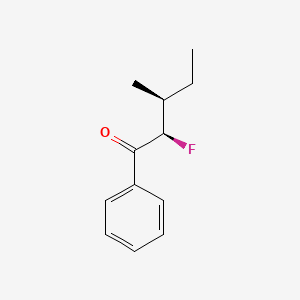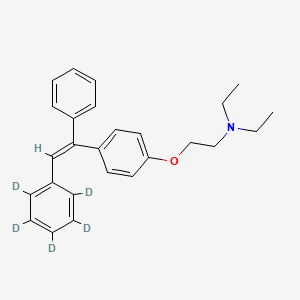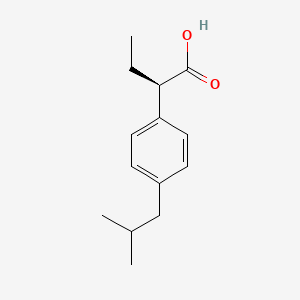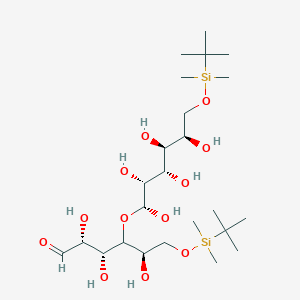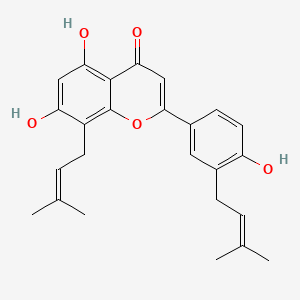
8,3'-Diprenylapigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,3’-Diprenylapigenin is a naturally occurring flavonoid compound found in various plants, including the Mexican avocado tree (Persea americana var. drymifolia) and the herbs of Epimedium brevicornum. It belongs to the class of prenylated flavones, which are known for their diverse biological activities and health-promoting properties. The molecular formula of 8,3’-Diprenylapigenin is C25H26O5, and it has a molecular weight of 406.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,3’-Diprenylapigenin typically involves the prenylation of apigenin, a common flavonoid. The reaction conditions often include the use of prenyl bromide or prenyl chloride as the prenylating agents, in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: Industrial production of 8,3’-Diprenylapigenin may involve the extraction of the compound from natural sources, such as the leaves of the Mexican avocado tree or the herbs of Epimedium brevicornum. The extraction process typically includes solvent extraction, followed by purification using techniques like column chromatography or high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: 8,3’-Diprenylapigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted flavonoids .
Scientific Research Applications
8,3’-Diprenylapigenin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of prenylated flavonoids.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of natural health products and dietary supplements due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 8,3’-Diprenylapigenin involves its interaction with various molecular targets and pathways. The compound has been shown to modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can activate antioxidant response elements, enhancing the cellular defense against oxidative damage.
Comparison with Similar Compounds
8,3’-Diprenylapigenin is unique among prenylated flavonoids due to its specific structural features and biological activities. Similar compounds include:
8-Prenylapigenin: Another prenylated flavone with estrogen receptor subtype selectivity.
Abyssinone II: A prenylated flavonoid with similar antioxidant and anti-inflammatory properties.
Licochalcone A: Known for its anticancer and antimicrobial activities.
Compared to these compounds, 8,3’-Diprenylapigenin exhibits a broader range of biological activities and has been studied more extensively for its potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)23-13-22(29)24-21(28)12-20(27)18(25(24)30-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIDLHYOWGCCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
